4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C10H20N4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-amino-1-propyl-1H-pyrazole-5-carboxylic acid with diethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The amino and diethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient. It may exhibit biological activities such as anti-inflammatory, analgesic, or antimicrobial properties.
Biological Research: Researchers investigate its effects on biological systems, including its interactions with enzymes, receptors, and other biomolecules.
Industrial Applications: The compound can be used in the synthesis of other chemicals or materials, serving as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methyl-3-propyl-5-pyrazolecarboxamide: A structurally similar compound with a methyl group instead of the diethyl groups.
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: Another related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the diethyl groups can influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-amino-N,N-diethyl-2-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-4-7-15-10(9(12)8-13-15)11(16)14(5-2)6-3/h8H,4-7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKBQRGYAPCNQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)N)C(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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